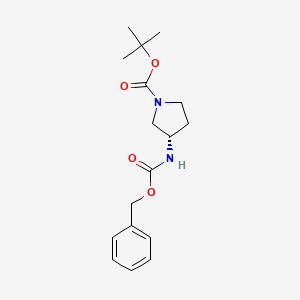
DL-Serine-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Serine-1-13C is a non-essential amino acid that plays important roles in the synthesis of proteins, neurotransmitters, and other biomolecules. It has a molecular formula of HOCH2CH(NH2)13CO2H and a molecular weight of 106.09 .
Molecular Structure Analysis
The molecular structure of DL-Serine-1-13C is represented by the linear formula HOCH2CH(NH2)13CO2H . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
DL-Serine-1-13C is a solid compound with a molecular weight of 106.09 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 394.8±32.0 °C at 760 mmHg . The compound has a molar refractivity of 22.5±0.3 cm3, and a polar surface area of 84 Å2 .Scientific Research Applications
Enzymatic Activity and Inhibition
This compound can be used to study enzymatic pathways involving serine and to investigate potential inhibitors that could affect these pathways .
Protein Biosynthesis
DL-Serine-1-13C: is involved in the biosynthesis of proteins, making it a valuable tool for researching protein formation and structure .
Solar Cell Efficiency
Research has been conducted using DL-Serine Hydrazide Hydrochloride , a derivative of serine, to improve the efficiency and stability of perovskite solar cells .
Spectral Editing in NMR
It is used in nuclear magnetic resonance (NMR) for spectral editing of amino acids like alanine, serine, and threonine in uniformly labeled proteins .
Biocompatible Materials
A study has reported that bio-inspired materials made from poly-DL-serine resist the foreign-body response, which is crucial for biomedical applications .
Safety and Hazards
Mechanism of Action
Target of Action
DL-Serine-1-13C is a variant of the amino acid serine, labeled with the stable isotope Carbon-13 at the first carbon position . The primary targets of DL-Serine-1-13C are the same as those of serine, which plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and signal transduction .
Mode of Action
DL-Serine-1-13C interacts with its targets in the same way as serine. It binds to enzymes and receptors that recognize serine, participating in the catalysis of biochemical reactions and the transmission of signals . The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic fate, providing valuable information about the biochemical pathways it participates in .
Biochemical Pathways
DL-Serine-1-13C is involved in several biochemical pathways, including the serine synthesis pathway and the serine/glycine biosynthesis pathway . The Carbon-13 label allows for the tracing of these pathways, providing insights into the metabolic fate of serine .
Pharmacokinetics
The pharmacokinetics of DL-Serine-1-13C are expected to be similar to those of serine. It is absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in various tissues, and excreted in the urine .
Result of Action
The action of DL-Serine-1-13C results in the production of proteins and other biomolecules, the proliferation of cells, and the transmission of signals . The Carbon-13 label allows for the tracking of these processes, providing insights into the roles of serine in cellular function .
Action Environment
The action of DL-Serine-1-13C is influenced by various environmental factors, including the availability of other nutrients, the pH of the environment, and the presence of specific enzymes . These factors can affect the absorption, distribution, metabolism, and excretion of the compound, as well as its interaction with its targets .
properties
IUPAC Name |
2-amino-3-hydroxy(113C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481021 |
Source


|
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84344-20-7 |
Source


|
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)












